3-Methyl-2-propyl-1-pentanol
Overview
Description
3-Methyl-2-propyl-1-pentanol is an organic compound classified as an alcohol. It features a hydroxyl group (-OH) attached to a carbon chain, making it part of the broader family of alcohols. This compound is known for its unique structure, which includes a methyl group and a propyl group attached to a pentanol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-2-propyl-1-pentanol can be synthesized through various methods, including the Grignard reaction. This involves the reaction of a Grignard reagent with a carbonyl compound to yield the desired alcohol . For instance, the reaction of propylmagnesium bromide with 3-methyl-2-pentanone can produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves the use of catalytic hydrogenation of the corresponding aldehyde or ketone. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2-propyl-1-pentanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: It can be reduced to form the corresponding alkane.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include hydrogen halides (HX) and tosyl chloride (TsCl).
Major Products:
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces alkanes.
Substitution: Produces alkyl halides or tosylates.
Scientific Research Applications
3-Methyl-2-propyl-1-pentanol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Methyl-2-propyl-1-pentanol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions. It can also act as a nucleophile in substitution reactions, where it donates its hydroxyl group to form new chemical bonds .
Comparison with Similar Compounds
1-Pentanol: A primary alcohol with a straight-chain structure.
2-Methyl-1-butanol: A primary alcohol with a branched structure.
3-Methyl-1-butanol:
Uniqueness: 3-Methyl-2-propyl-1-pentanol is unique due to its specific arrangement of the methyl and propyl groups on the pentanol backbone. This structural uniqueness imparts distinct physical and chemical properties, making it valuable in various applications .
Properties
IUPAC Name |
3-methyl-2-propylpentan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-4-6-9(7-10)8(3)5-2/h8-10H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INALYUMTAOHGHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CO)C(C)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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